molecular formula C13H15NO B14298060 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one CAS No. 122601-02-9

1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one

Cat. No.: B14298060
CAS No.: 122601-02-9
M. Wt: 201.26 g/mol
InChI Key: MHODJDXADVJTFC-UHFFFAOYSA-N
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Description

1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one is an organic compound that features a cyclopentene ring substituted with an aniline group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one typically involves the reaction of cyclopent-1-en-1-yl ethanone with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of cyclopent-1-en-1-yl ethanone derivatives.

    Reduction: Formation of cyclopent-1-en-1-yl ethanol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methylcyclopent-1-en-1-yl)ethan-1-one: Similar structure with a methyl group instead of an aniline group.

    2-(Cyclopent-1-en-1-yl)ethan-1-amine: Contains an amine group instead of an ethanone moiety.

Uniqueness: 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of both an aniline group and an ethanone moiety, which confer distinct chemical and biological properties

Properties

CAS No.

122601-02-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-anilinocyclopenten-1-yl)ethanone

InChI

InChI=1S/C13H15NO/c1-10(15)12-8-5-9-13(12)14-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-9H2,1H3

InChI Key

MHODJDXADVJTFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)NC2=CC=CC=C2

Origin of Product

United States

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